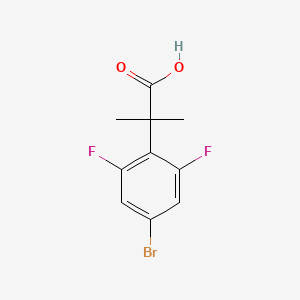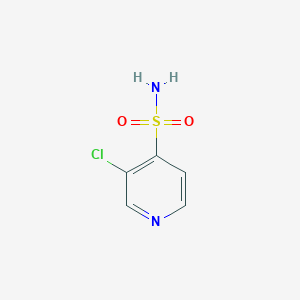
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is a chemical compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a triazole ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: Starting from 1,3-dimethylpyrazole, chlorination is carried out using sulfuryl chloride to obtain 4-chloro-1,3-dimethyl-1H-pyrazole.
Linking to the triazole ring: The chlorinated pyrazole is then reacted with a suitable azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can undergo various types of chemical reactions:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amine-substituted pyrazole derivative.
Applications De Recherche Scientifique
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of novel materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,3-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
1,3-Dimethyl-4-chlor-pyrazol: Another chlorinated pyrazole derivative.
4-Chloro-3-methyl-1H-pyrazole: A similar compound with a different substitution pattern.
Uniqueness
1-((4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both pyrazole and triazole rings, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11ClN6 |
|---|---|
Poids moléculaire |
226.67 g/mol |
Nom IUPAC |
1-[(4-chloro-2,5-dimethylpyrazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H11ClN6/c1-5-8(9)6(14(2)12-5)3-15-4-7(10)11-13-15/h4H,3,10H2,1-2H3 |
Clé InChI |
RXIVRRXIVKKMRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1Cl)CN2C=C(N=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


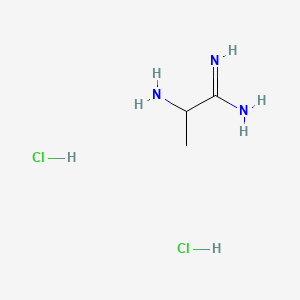
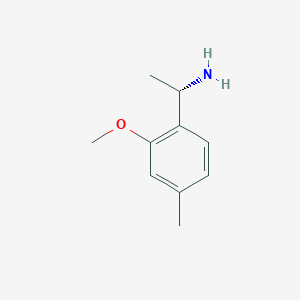
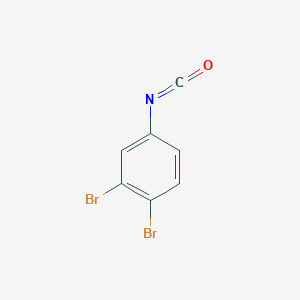


![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)




